Pentolinium tartrate
Overview
Description
Pentolinium tartrate is a ganglionic blocking agent that acts as a nicotinic acetylcholine receptor antagonist. It is formulated as the this compound salt and is known for its use as an antihypertensive drug during surgical procedures or to control hypertensive crises . The compound works by binding to the acetylcholine receptor of adrenergic nerves, thereby inhibiting the release of noradrenaline and adrenaline, leading to smooth muscle relaxation and vasodilation .
Mechanism of Action
Target of Action
Pentolinium tartrate primarily targets the nicotinic acetylcholine receptors . These receptors are found in the ganglia of the autonomic nervous system, and they play a crucial role in transmitting signals between neurons . Specifically, this compound acts as an antagonist to the following subunits of the nicotinic acetylcholine receptor:
- Neuronal acetylcholine receptor subunit alpha-3
- Neuronal acetylcholine receptor subunit beta-4
- Neuronal acetylcholine receptor subunit alpha-10
Mode of Action
This compound works by binding to the nicotinic acetylcholine receptors, thereby inhibiting the release of adrenaline and noradrenaline from adrenergic nerves . This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane . The blockage of the receptor leads to smooth muscle relaxation and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neurotransmission process in the autonomic ganglia. By blocking the nicotinic acetylcholine receptors, this compound disrupts the normal flow of signals in these pathways, leading to a decrease in the release of adrenaline and noradrenaline . This results in the relaxation of smooth muscles and vasodilation .
Pharmacokinetics
It is known that this compound can be administered orally, intramuscularly, and subcutaneously .
Biochemical Analysis
Biochemical Properties
Pentolinium tartrate works by binding to the acetylcholine receptor of adrenergic nerves, thereby inhibiting the release of noradrenaline and adrenaline . This interaction with the nicotinic acetylcholine receptor, a key enzyme in the nervous system, leads to smooth muscle relaxation and vasodilation .
Cellular Effects
The primary cellular effect of this compound is the inhibition of adrenaline and noradrenaline release from adrenergic nerves . This leads to smooth muscle relaxation and vasodilation, which can help control hypertension .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the nicotinic (ganglion) acetylcholine receptor . This receptor/channel is permeable to a range of divalent cations including calcium, the influx of which may activate a potassium current which hyperpolarizes the cell membrane . Blockage of the receptor leads to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
It is known that this compound should not be given intravenously, as slow and inconstant dissociation of the salt may result in unpredictable effects .
Dosage Effects in Animal Models
It is known that this compound has been used as a ganglionic blocking agent in hypertension .
Metabolic Pathways
It is known that this compound acts as a nicotinic antagonist .
Preparation Methods
The synthesis of pentolinium tartrate involves the reaction of pentolinium with tartaric acid. The molecular formula of this compound is C15H32N2 · 2C4H5O6, and its molecular weight is 538.59 g/mol . The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and deionized water . Industrial production methods typically involve the synthesis of pentolinium followed by its reaction with tartaric acid to form the tartrate salt.
Chemical Reactions Analysis
Pentolinium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Pentolinium tartrate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pentolinium tartrate is compared with other ganglionic blocking agents such as hexamethonium and mecamylamine. While hexamethonium also acts as a nicotinic acetylcholine receptor antagonist, this compound offers more prolonged ganglionic blockade and has less severe side effects . Mecamylamine, another similar compound, is used as an antihypertensive agent but differs in its pharmacokinetic properties and duration of action . The unique aspect of this compound is its ability to provide controlled hypotension during surgical procedures with a prolonged duration of action compared to other ganglionic blocking agents .
Similar compounds include:
- Hexamethonium
- Mecamylamine
- Trimethaphan
Properties
IUPAC Name |
1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2.2C4H6O6/c1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17;2*5-1(3(7)8)2(6)4(9)10/h3-15H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/q+2;;/p-2/t;2*1-,2-/m.11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMKTIKKPMTUQH-WBPXWQEISA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C(C(C(=O)[O-])O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52-62-0 | |
Record name | Pentolonium tartrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentolonium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTOLINIUM TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953357GACY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.